4-(3-chlorophenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide
Overview
Description
4-(3-chlorophenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two chlorophenyl groups attached to a piperazine ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the piperazine derivative.
Carboxylation: The piperazine derivative is then reacted with phosgene or a similar carboxylating agent to introduce the carboxamide group. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the carboxylating agent.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
4-(3-chlorophenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system. It has shown promise as a potential therapeutic agent for conditions such as anxiety and depression.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets. It is often employed as a tool compound to study receptor-ligand interactions and signal transduction mechanisms.
Industrial Applications: In the industrial sector, the compound is used as an intermediate in the synthesis of other complex organic molecules. Its unique chemical structure makes it a valuable building block for the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to changes in neuronal signaling and ultimately affect physiological processes such as mood regulation and anxiety.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
- 4-(3-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- 4-(3-chlorophenyl)-N-(4-bromophenyl)piperazine-1-carboxamide
Uniqueness
4-(3-chlorophenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide is unique due to the presence of two chlorophenyl groups, which impart distinct chemical and pharmacological properties. Compared to its analogs with different substituents on the phenyl rings, this compound exhibits unique binding affinities and selectivity towards specific receptors, making it a valuable compound for targeted therapeutic applications.
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c18-13-4-6-15(7-5-13)20-17(23)22-10-8-21(9-11-22)16-3-1-2-14(19)12-16/h1-7,12H,8-11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRANQXDDSTBBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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